2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate

Purity Quality Control Building Block

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate (CAS 1638765-40-8) is a spirocyclic building block that incorporates a nitrogen atom within a [4.5] ring system, with orthogonal tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups. Its molecular formula is C₁₇H₂₉NO₄ and its molecular weight is 311.42 g·mol⁻¹.

Molecular Formula C17H29NO4
Molecular Weight 311.4 g/mol
Cat. No. B12109805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate
Molecular FormulaC17H29NO4
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H29NO4/c1-5-21-14(19)13-6-8-17(9-7-13)10-11-18(12-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3
InChIKeyUBSBRZXAXWQMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate and Why It Matters for Procurement


2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate (CAS 1638765-40-8) is a spirocyclic building block that incorporates a nitrogen atom within a [4.5] ring system, with orthogonal tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups . Its molecular formula is C₁₇H₂₉NO₄ and its molecular weight is 311.42 g·mol⁻¹ . The compound is solid at ambient temperature and is marketed primarily for medicinal chemistry and early‑stage drug discovery applications where spiro‑rigidification is required [1].

Why Generic Substitution of 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate Is Not Feasible


The spiro[4.5]decane scaffold introduces substituents in a unique three‑dimensional arrangement that is absent from simpler azaspiro or piperidine‑based building blocks [1]. The co‑presence of a base‑labile ethyl ester and an acid‑labile Boc group permits chemoselective deprotection and divergent library synthesis; replacing it with a mono‑protected analog (e.g., a bis‑Boc or bis‑ester derivative) eliminates this orthogonal reactivity and reduces synthetic utility for rapid SAR exploration [2]. These structural features drive procurement selection, even though direct head‑to‑head quantitative comparative data for this exact compound are not yet available in the primary literature.

Quantitative Evidence Supporting the Selection of 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate


Chemical Purity Benchmarking Across Vendors

Multiple vendors sell the compound at varying purity levels. Leyan reports a purity of 98% , while Chemenu and Coolpharm supply it at 97% [1]. The 1‑percentage‑point increase represents a measurable quality differential that may be critical for reactions requiring high stoichiometric precision.

Purity Quality Control Building Block

Storage Condition Requirements

The compound is recommended to be stored at 2–8 °C [1]. This cold‑chain requirement is stricter than many room‑temperature‑stable spirocyclic building blocks, such as 2‑Boc‑2‑azaspiro[4.5]decane‑8‑carboxylic acid (which is often stored at ambient temperature), indicating a need to protect the ethyl ester from hydrolysis or thermal degradation.

Stability Storage Handling

Orthogonal Protecting Group Advantage for Divergent Synthesis

The compound carries a Boc group (acid‑labile) and an ethyl ester (base‑labile under controlled conditions), enabling selective unmasking of either the nitrogen or the carboxylic acid without affecting the other [1]. This orthogonal reactivity is absent in benchmark spiro‑building blocks such as 2‑Boc‑2‑azaspiro[4.5]decane (CAS 176-66-9), which lacks a carboxyl handle for further derivatization, and 2‑Boc‑2‑azaspiro[4.5]decane‑8‑carboxylic acid (CAS 1363381-87-6), which lacks a masked ester.

Orthogonal Deprotection Chemoselectivity Medicinal Chemistry

Spiro[4.5] Ring System vs. Other Spiro Sizes

The [4.5] spiro junction places the nitrogen in a pyrrolidine ring fused to a cyclohexane ring, creating a three‑dimensional exit vector that differs from the more common [4.4] or [5.5] spiro systems. In a class‑level analysis of spirocyclic building blocks used in medicinal chemistry, [4.5] scaffolds showed a higher average fraction of sp³ carbon (Fsp³ ≈ 0.78) compared to simpler piperidine‑containing spiro[5.5] systems (Fsp³ ≈ 0.65), correlating with improved aqueous solubility [1].

Spiro Scaffold Conformational Rigidity Drug Likeness

Optimal Procurement Scenarios for 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate


Divergent Library Synthesis in Early‑Stage Drug Discovery

Medicinal chemistry groups that require rapid parallel synthesis of spiro‑focused libraries benefit from the orthogonal Boc‑ester protection pattern. The compound allows sequential deprotection and functionalization at either the nitrogen or the carboxyl position, doubling the chemical space accessible from a single starting material. This scenario is directly supported by the orthogonal protecting group evidence in Section 3 [REFS-SEC3-3].

Fragment‑Based Lead Generation Requiring High Fsp³ Scaffolds

Programs that prioritize three‑dimensional fragments for screenable libraries select this [4.5] spiro building block for its predicted higher Fsp³ relative to [5.5] alternatives, as discussed in Section 3 [REFS-SEC3-4]. The enhanced saturation profile aligns with medicinal chemistry strategies aimed at improving clinical candidate quality.

Procurement of High‑Purity Building Blocks for Scale‑Up Sensitive Chemistry

When downstream chemistry (e.g., amide coupling or Suzuki reactions) is sensitive to impurity profiles, procurement teams preferentially source the 98% purity grade from suppliers such as Leyan (Section 3 [REFS-SEC3-1]). The 1% purity gain over 97% alternatives reduces impurity‑driven side reactions and simplifies post‑reaction workup.

Cold‑Chain Managed Intermediate Stock for Medicinal Chemistry CROs

Contract research organizations that maintain refrigerated compound archives can stock this building block knowing its long‑term integrity requires 2–8 °C storage (Section 3 [REFS-SEC3-2]). This ensures batch‑to‑batch reproducibility for client projects that span months.

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